![molecular formula C29H27ClN4O2S2 B2877415 4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide CAS No. 385417-92-5](/img/structure/B2877415.png)
4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide
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Description
4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C29H27ClN4O2S2 and its molecular weight is 563.13. The purity is usually 95%.
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Scientific Research Applications
DNA Cleavage and BRCA1 Gene Interaction
Metal complexes of sulfonamide 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid have been synthesized and characterized. These compounds have been found to cleave DNA and interact with the DNA sequence of the breast cancer suppressor gene 1 (BRCA1) through molecular docking studies .
Antioxidant Activity
The synthesized compounds have also been evaluated for their antioxidant activity. The Zn and Cu complexes were found to be more effective .
Antiglycation Studies
The synthesized compounds were also evaluated for their antiglycation activity. The molecular docking study was carried out to support the experimental results .
Antibacterial Activity
Sulfonamide-based esters derived from 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid have shown potential against targeted activity in in vitro biological evaluations involving antibacterial study .
Antifungal Activity
These sulfonamide-based esters have also been screened for their antifungal activity against Aspergillus niger .
Enzyme Inhibition
These compounds have been screened for their enzyme inhibition activity against acetylcholine esterase and butyrylcholine esterase .
Antioxidant Study
These compounds have also been screened for their antioxidant activity through DPPH scavenging activity .
Docking Studies
Docking studies were carried out against selected enzymes (AChE and BChE) using MOE software for their mode of binding .
properties
IUPAC Name |
4-[2-[(4-chlorophenyl)sulfonylamino]-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2S2/c30-21-12-14-23(15-13-21)38(35,36)32-27-24-10-4-6-20-7-5-11-25(26(20)24)28(27)33-16-18-34(19-17-33)29(37)31-22-8-2-1-3-9-22/h1-15,27-28,32H,16-19H2,(H,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCSGPUZRHKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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